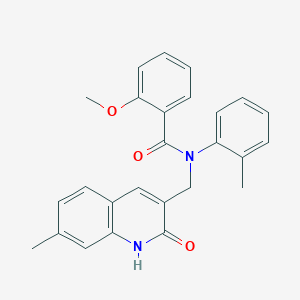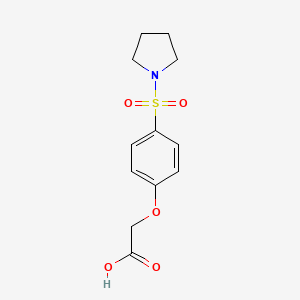
2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetic acid, also known as PSB-1115, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of the widely used herbicide 2,4-dichlorophenoxyacetic acid (2,4-D), and has been shown to have a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetic acid is not fully understood, but it is thought to involve the modulation of several signaling pathways in cells. This compound has been shown to inhibit the activity of certain enzymes involved in cell signaling, and to modulate the activity of certain ion channels.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth, modulation of neurotransmitter release, and stimulation of plant growth and yield. In addition, this compound has been shown to modulate the activity of certain enzymes and ion channels, and to affect the expression of certain genes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetic acid in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. In addition, this compound has been shown to have a range of potential applications in scientific research. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several potential future directions for research on 2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetic acid. One area of interest is the development of this compound as a potential therapeutic agent for the treatment of cancer and neurological disorders. Another area of interest is the use of this compound as an agricultural tool to increase crop yield. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations of its use in scientific research.
Méthodes De Synthèse
The synthesis of 2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetic acid involves the reaction of 2,4-D with pyrrolidine and sulfonyl chloride. This reaction produces a compound with a pyrrolidine ring and a sulfonyl group attached to the phenyl ring of the 2,4-D molecule.
Applications De Recherche Scientifique
2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetic acid has been studied for its potential applications in a range of scientific research areas, including cancer research, neurobiology, and plant physiology. In cancer research, this compound has been shown to inhibit the growth of cancer cells in vitro, and has been proposed as a potential therapeutic agent for the treatment of certain types of cancer. In neurobiology, this compound has been shown to modulate neurotransmitter release, and has been proposed as a potential treatment for neurological disorders such as Parkinson's disease. In plant physiology, this compound has been shown to increase the growth and yield of certain crops, and has been proposed as a potential agricultural tool.
Propriétés
IUPAC Name |
2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5S/c14-12(15)9-18-10-3-5-11(6-4-10)19(16,17)13-7-1-2-8-13/h3-6H,1-2,7-9H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUXBANZWEOFIOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49644415 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-methyl-N-(2-(pyrrolidine-1-carbonyl)benzo[b]thiophen-5-yl)benzenesulfonamide](/img/structure/B7696109.png)

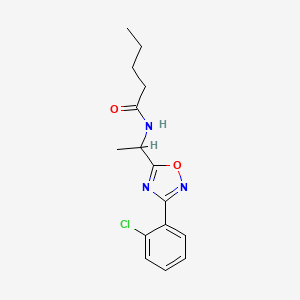
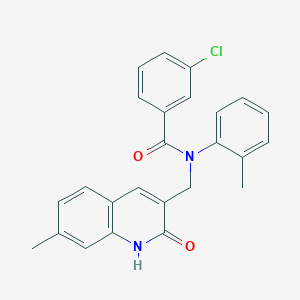
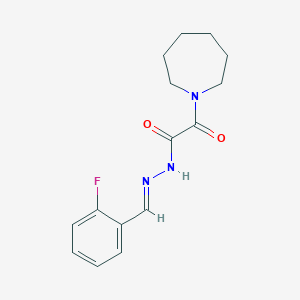
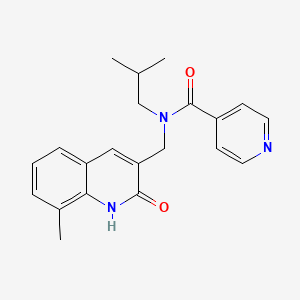
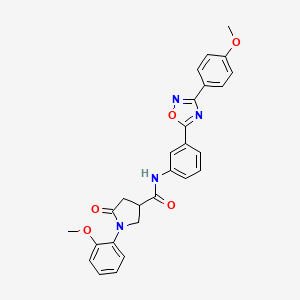
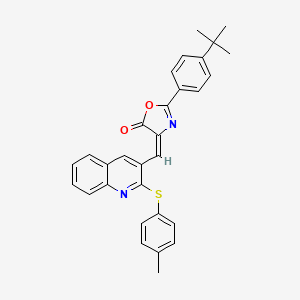
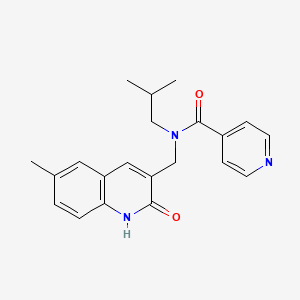
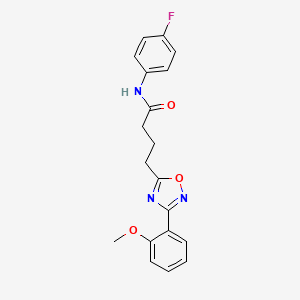

![N-(3-chloro-4-fluorophenyl)-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7696175.png)

